molecular formula C18H12Br3NO3 B14209286 2,2',2''-Nitrilotris(5-bromophenol) CAS No. 831220-47-4

2,2',2''-Nitrilotris(5-bromophenol)

Cat. No.: B14209286
CAS No.: 831220-47-4
M. Wt: 530.0 g/mol
InChI Key: YUYHRKPEUZWWCX-UHFFFAOYSA-N
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Description

2,2',2''-Nitrilotris(5-bromophenol) is a nitrogen-bridged triaryloxy ligand featuring three 5-bromophenol groups connected via a central nitrogen atom. Its structure enables strong coordination with metal ions, particularly rare earth metals, due to the electron-withdrawing bromine substituents and the phenolic oxygen donors.

Properties

CAS No.

831220-47-4

Molecular Formula

C18H12Br3NO3

Molecular Weight

530.0 g/mol

IUPAC Name

5-bromo-2-(4-bromo-N-(4-bromo-2-hydroxyphenyl)-2-hydroxyanilino)phenol

InChI

InChI=1S/C18H12Br3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H

InChI Key

YUYHRKPEUZWWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)N(C2=C(C=C(C=C2)Br)O)C3=C(C=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-bromophenyl)amine typically involves the reaction of 2-hydroxy-4-bromobenzene with ammonia or an amine under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-bromophenyl)amine may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tris(2-hydroxy-4-bromophenyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted amines.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(2-hydroxy-4-bromophenyl)amine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polymers and advanced materials.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are investigated for their biological activity and potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Research is ongoing to develop new drugs based on its structure.

Industry: In the industrial sector, Tris(2-hydroxy-4-bromophenyl)amine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile precursor in manufacturing processes.

Mechanism of Action

The mechanism by which Tris(2-hydroxy-4-bromophenyl)amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, acting as catalysts or mediators in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can modulate their activity through coordination chemistry.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine, Methyl, and tert-Butyl Groups

The substituents on the phenol rings critically influence electronic, steric, and catalytic properties. Key analogs include:

Compound Name Substituents Key Properties Applications
2,2',2''-Nitrilotris(4,6-dimethylphenol) 4,6-dimethylphenol - Electron-donating methyl groups reduce Lewis acidity.
- Moderate steric hindrance.
- Lower thermal stability compared to halogenated analogs.
Catalysis in epoxide-CO2 coupling (moderate activity) .
2,2',2''-Nitrilotris(4,6-dichlorophenol) 4,6-dichlorophenol - Electron-withdrawing Cl enhances metal-ligand bond strength.
- High catalytic activity in CO2-epoxide reactions (96% yield).
High-performance catalysis for cyclic carbonates .
2,2',2''-Nitrilotris(6-tert-butyl-4-methylphenol) 6-tert-butyl-4-methylphenol - Bulky tert-butyl groups increase steric hindrance.
- Stabilizes metal centers but may reduce substrate accessibility.
Specialized catalysis under high steric demand .
2,2',2''-Nitrilotris(5-bromophenol) 5-bromophenol - Strong electron-withdrawing Br improves redox stability.
- Larger atomic radius increases steric effects.
- Expected high catalytic activity.
Potential use in halogen-sensitive reactions or photoluminescent materials.

Key Findings :

  • Bromine's higher electronegativity compared to chlorine (3.0 vs. 2.8) may further polarize the phenol O–H bond, enhancing deprotonation and metal coordination .
  • Bromine's atomic radius (1.85 Å vs.
  • In the dichloro analog (L2H3), Nd complexes achieved 96% yield in cyclic carbonate synthesis . The bromo analog could exhibit similar or superior activity due to stronger electron withdrawal.

Comparison with Non-Phenolic Analogs: 2,2',2''-Nitrilotris(ethanol)

2,2',2''-Nitrilotris(ethanol) (triethanolamine, TEA) shares the nitrogen-bridged triol structure but replaces phenol groups with ethanol.

Property 2,2',2''-Nitrilotris(5-bromophenol) 2,2',2''-Nitrilotris(ethanol) (TEA)
Acidity Phenolic O–H (pKa ~10) Alcoholic O–H (pKa ~15)
Coordination Strength Stronger due to acidic protons and aromatic π-system Weaker; requires deprotonation for effective binding
Applications Metal complexes for catalysis Surfactants, cosmetics, polymer additives
Thermal Stability High (aromatic stability) Moderate (decomposes at high temperatures)

Key Differences :

  • The phenolic compound's lower pKa allows easier deprotonation, facilitating spontaneous coordination with metals, whereas TEA requires basic conditions .
  • TEA derivatives like TEA-C10-12 alkyl sulfate are widely used in surfactants due to their hydrophilicity , while the bromophenol variant is better suited for catalytic or electronic applications.

Industrial and Environmental Considerations

  • Toxicity: Brominated phenolic compounds may pose higher environmental risks compared to TEA.
  • Polymer Applications: Polymers incorporating 2,2',2''-nitrilotris[ethanol] (e.g., hexanedioic acid copolymers ) are used in coatings and adhesives. The bromophenol analog might enhance flame retardancy due to bromine's radical-scavenging properties.

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